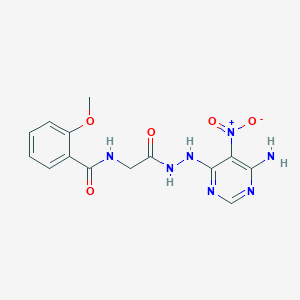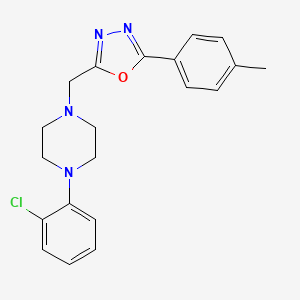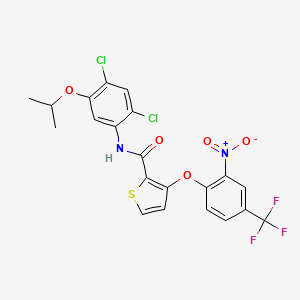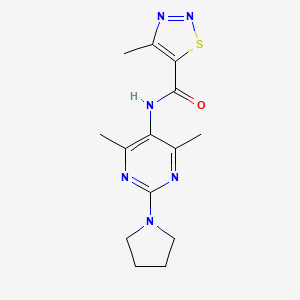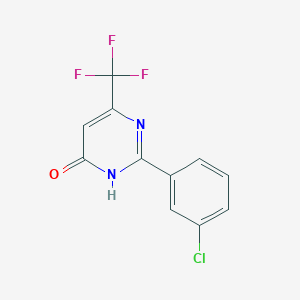![molecular formula C20H19FN2O2 B2550231 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide CAS No. 898455-29-3](/img/structure/B2550231.png)
2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is a synthetic molecule that may share structural similarities with various quinoline derivatives. These derivatives have been studied for their potential as therapeutic agents, particularly in the treatment of tuberculosis and as GPCR ligands with anticancer and thrombolytic effects.
Synthesis Analysis
While the specific synthesis of 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is not detailed in the provided papers, similar compounds such as 2-(quinolin-4-yloxy)acetamides have been synthesized with modifications to improve their potency against Mycobacterium tuberculosis, including drug-resistant strains . The synthesis of related quinoline derivatives involves various coupling methods, such as the DCC coupling method in the presence of N-hydroxybenzotriazole, to yield good to moderate yields .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the presence of a 4-fluorophenyl group is a common feature in some quinoline derivatives that have been evaluated for their biological activities, such as GPCR ligand potential and PI3-kinase inhibition . The specific structure of 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide likely contributes to its unique chemical properties and potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can vary based on their specific functional groups and molecular framework. For example, 2-(quinolin-4-yloxy)acetamides have shown the ability to inhibit the growth of Mycobacterium tuberculosis and have been active against drug-resistant strains . The chemical reactions involved in the interaction with biological targets are complex and can include binding to specific enzymes or receptors, as seen with the cytochrome bc1 complex in the case of QOAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties can affect their solubility, stability, and biological activity. For example, the 2-(quinolin-4-yloxy)acetamides described in the papers are noted for their biological stability and lack of apparent toxicity to certain cell types . Additionally, the presence of a fluorophenyl group can impact the lipophilicity and, consequently, the pharmacokinetic profile of the compounds .
科学的研究の応用
Structural Aspects and Properties
- Compounds structurally related to 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide, specifically amide-containing isoquinoline derivatives, have been studied for their structural aspects and properties, particularly in forming crystalline solids and gels upon treatment with various acids. These properties are significant in understanding the chemical behavior and potential applications of such compounds (Karmakar, Sarma, & Baruah, 2007).
Fluorescence and Chemosensor Applications
- Derivatives of quinoline, a related compound to 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide, have been developed as chemosensors, particularly for detecting Zn2+ in living cells and aqueous solutions. This application is significant in biological and environmental monitoring (Park et al., 2015).
Antitubercular and Antimicrobial Applications
- Compounds similar to 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide, particularly 2-(quinolin-4-yloxy)acetamides, have shown potent in vitro inhibition of Mycobacterium tuberculosis growth. This includes efficacy against drug-resistant strains and low toxicity to mammalian cells, suggesting potential applications in tuberculosis treatment (Pissinate et al., 2016).
Lanthanide Complexes and Luminescent Properties
- Aryl amide type ligands related to the chemical structure of 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide have been used to synthesize lanthanide complexes. These complexes exhibit notable luminescent properties, useful in various applications including sensing and imaging (Wu et al., 2006).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-6-3-13(4-7-16)10-18(24)22-17-11-14-2-1-9-23-19(25)8-5-15(12-17)20(14)23/h3-4,6-7,11-12H,1-2,5,8-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPLIRGIUJJPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)CC4=CC=C(C=C4)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)
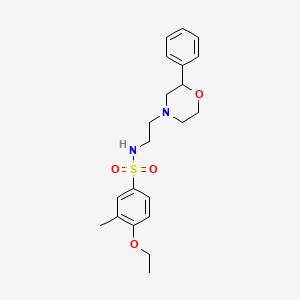
![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)
